molecular formula C10H12N2O B13617997 2-amino-2-(1H-indol-6-yl)ethan-1-ol

2-amino-2-(1H-indol-6-yl)ethan-1-ol

Cat. No.: B13617997
M. Wt: 176.21 g/mol
InChI Key: RJTLGPNHQLEIKH-UHFFFAOYSA-N
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Description

2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring an ethanolamine backbone (NH₂-CHOH-CH₂-) substituted with a 1H-indole moiety at the 6-position. This compound combines the hydrogen-bonding capacity of the amino and hydroxyl groups with the aromatic and hydrophobic properties of the indole ring, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-2-(1H-indol-6-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)8-2-1-7-3-4-12-10(7)5-8/h1-5,9,12-13H,6,11H2

InChI Key

RJTLGPNHQLEIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-indol-6-yl)ethan-1-ol typically involves the construction of the indole ring followed by the introduction of the amino and hydroxyl groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1H-indol-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(1H-indol-6-yl)ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-indol-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Indole Positional Isomerism: Substitution at indole-6 (target compound) vs.
  • Functional Groups: The presence of a carboxylic acid (e.g., 2-(6-methylindol-3-yl)acetic acid) enhances hydrophilicity, while methylamino groups (e.g., 1-(1H-indol-3-yl)-2-(methylamino)ethanol) introduce basicity .
  • Chirality: The target compound and (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol are chiral, which is critical for enantioselective biological activity .

This compound:

Suzuki-Miyaura Coupling: To introduce the indole moiety to a pre-functionalized ethanolamine backbone.

Reductive Amination: For introducing the amino group using reagents like LiAlH₄ (as in ) .

Target Compound:

Limited direct data exist, but structural analogs suggest:

  • Anticancer Potential: Similar to PROTACs (e.g., ), the amino alcohol backbone could enable recruitment of E3 ligases for targeted protein degradation .

Analogs:

  • 2-(6-Methyl-1H-indol-3-yl)acetic Acid : Used in R&D for anti-inflammatory or metabolic studies due to indole’s role in tryptophan metabolism .
  • 1-(1H-Indol-3-yl)-2-(methylamino)ethanol: Potential adrenergic or dopaminergic activity due to the methylamino group .
  • (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol: Key intermediate in antitumor PROTACs, demonstrating the importance of β-amino alcohols in drug design .

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